2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione
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Overview
Description
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione is a synthetic organic compound with the molecular formula C17H15N3O2 It is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a dimethylamino group and a benzylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione: Similar in structure but with different substituents on the isoindoline-1,3-dione core.
4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione: Contains an amino group and a methoxyethyl substituent.
2-(2-Amino-phenyl)isoindoline-1,3-dione: Features an amino group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both dimethylamino and benzylideneamino groups, which confer specific chemical and biological properties
Properties
CAS No. |
95496-91-6 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O2/c1-19(2)13-9-7-12(8-10-13)11-18-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11H,1-2H3 |
InChI Key |
RVPQHWSMWINUKC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
solubility |
not available |
Origin of Product |
United States |
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